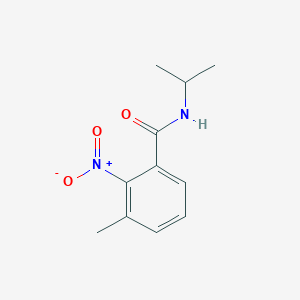

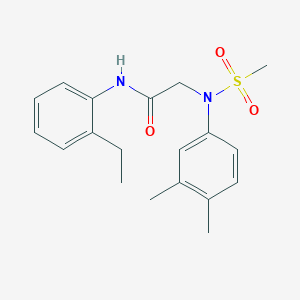

N-isopropyl-3-methyl-2-nitrobenzamide

Vue d'ensemble

Description

N-Isopropyl-3-methyl-2-nitrobenzamide, also known as IMI (Iminoctadine methylate), is a synthetic organic compound that belongs to the family of nitroanilines. It is a broad-spectrum fungicide that is widely used in agriculture to control various fungal diseases in crops. The compound is highly effective against several fungal pathogens, including powdery mildew, rust, and scab.

Mécanisme D'action

N-isopropyl-3-methyl-2-nitrobenzamide works by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. This inhibition leads to the disruption of membrane integrity, causing cell death and preventing fungal growth.

Biochemical and Physiological Effects:

N-isopropyl-3-methyl-2-nitrobenzamide has been shown to have no significant effects on the biochemical and physiological processes of plants. However, it has been found to have some toxic effects on aquatic organisms, such as fish and shrimp.

Avantages Et Limitations Des Expériences En Laboratoire

N-isopropyl-3-methyl-2-nitrobenzamide is a highly effective fungicide that can be used to control various fungal pathogens in crops. It is easy to handle and has a relatively low toxicity profile. However, its use is restricted in some countries due to its potential environmental impact.

Orientations Futures

There is a need for further research on the environmental impact of N-isopropyl-3-methyl-2-nitrobenzamide and its potential effects on non-target organisms. Additionally, there is a need for the development of more effective and environmentally friendly alternatives to N-isopropyl-3-methyl-2-nitrobenzamide for the control of fungal diseases in crops.

Applications De Recherche Scientifique

N-isopropyl-3-methyl-2-nitrobenzamide has been extensively studied for its antifungal properties and has been found to be highly effective against a wide range of fungal pathogens. It has been used in various agricultural applications, including the protection of crops, fruits, and vegetables from fungal infections.

Propriétés

IUPAC Name |

3-methyl-2-nitro-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-7(2)12-11(14)9-6-4-5-8(3)10(9)13(15)16/h4-7H,1-3H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNZJTSGMNMHUOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NC(C)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

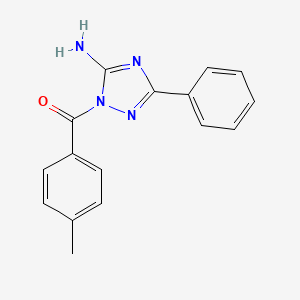

![1-[5,7-dimethyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5824237.png)

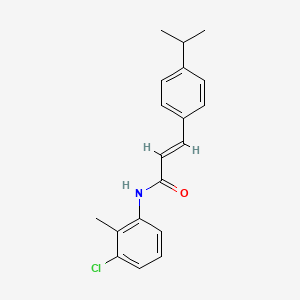

![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]-4-chloro-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5824280.png)

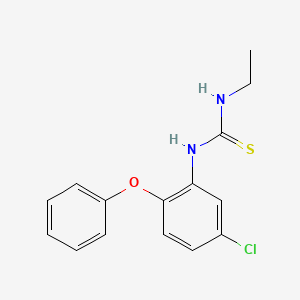

![3-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5824293.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-ethylpiperazine](/img/structure/B5824297.png)

![N-{4-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B5824313.png)

![N-[1-benzyl-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B5824321.png)

![N-(4-methylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5824328.png)

![N'-({[(1-bromo-2-naphthyl)oxy]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5824339.png)